Product packaging for 2-(4-Ethylphenoxy)ethanesulfonyl chloride(Cat. No.:CAS No. 1018288-26-0)

2-(4-Ethylphenoxy)ethanesulfonyl chloride

Cat. No.: B1531257
CAS No.: 1018288-26-0
M. Wt: 248.73 g/mol
InChI Key: MLAMBUTUGUYMTD-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides in Contemporary Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly valuable reagents in organic synthesis, primarily due to the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion. clearsynth.com This reactivity allows them to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. clearsynth.com The resulting sulfonamides, sulfonate esters, and thioesters are important functional groups found in a vast array of biologically active molecules and functional materials.

The introduction of a sulfonyl group can significantly influence the properties of a molecule by altering its polarity, lipophilicity, and hydrogen bonding capacity. Furthermore, sulfonyl chlorides are employed as crucial intermediates in the construction of more complex functional groups and as protecting groups for amines. clearsynth.com Their versatility is further highlighted by their use in various carbon-carbon bond-forming reactions, showcasing their broad utility in synthetic organic chemistry.

The Role of Phenoxy Moieties in Advanced Organic and Medicinal Chemistry

The phenoxy group, an aromatic ether linkage, is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its presence can confer a range of desirable properties to a drug candidate, including enhanced metabolic stability, improved binding affinity to biological targets through π-π stacking and hydrogen bonding interactions, and favorable pharmacokinetic profiles.

The electronic nature of the phenoxy ring can be readily modulated through the introduction of various substituents, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties. This adaptability has made the phenoxy scaffold a key component in the design of drugs targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.

Positioning of 2-(4-Ethylphenoxy)ethanesulfonyl Chloride within Advanced Chemical Synthesis Paradigms

This compound emerges as a bifunctional building block of significant interest by combining the reactive sulfonyl chloride group with a substituted phenoxy moiety. The ethyl group at the para-position of the phenyl ring can influence the electronic properties and lipophilicity of the molecule, potentially impacting its reactivity and the biological activity of its derivatives.

The spatial separation of the sulfonyl chloride and the phenoxy group by a flexible ethylene (B1197577) linker provides synthetic chemists with the ability to introduce these two distinct functionalities into a target molecule with a degree of spatial and functional independence. This structural feature allows for the exploration of new chemical space and the development of novel compounds with potentially unique biological or material properties. The reactivity of the sulfonyl chloride allows for the facile generation of a library of derivatives, such as sulfonamides and sulfonate esters, each possessing the core 2-(4-ethylphenoxy)ethyl structure. This positions This compound as a valuable tool for lead discovery and optimization in drug development and for the synthesis of novel functional materials.

Due to the limited availability of specific experimental data in publicly accessible scientific literature, a detailed table of research findings for this compound cannot be compiled at this time. However, based on the general reactivity of sulfonyl chlorides, its potential synthetic applications can be inferred.

Interactive Data Table: Potential Reactions of this compound

ReactantProduct ClassGeneral Reaction SchemePotential Significance
Primary or Secondary AmineSulfonamideR-NH₂ + ClSO₂-CH₂CH₂-O-Ph-Et → R-NHSO₂-CH₂CH₂-O-Ph-EtSynthesis of potential drug candidates, agrochemicals.
AlcoholSulfonate EsterR-OH + ClSO₂-CH₂CH₂-O-Ph-Et → R-OSO₂-CH₂CH₂-O-Ph-EtCreation of good leaving groups for subsequent substitution or elimination reactions.
ThiolThioesterR-SH + ClSO₂-CH₂CH₂-O-Ph-Et → R-SSO₂-CH₂CH₂-O-Ph-EtFormation of sulfur-containing compounds with potential biological or material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO3S B1531257 2-(4-Ethylphenoxy)ethanesulfonyl chloride CAS No. 1018288-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-7-8-15(11,12)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAMBUTUGUYMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethylphenoxy Ethanesulfonyl Chloride and Analogues

Established Synthetic Pathways for Alkanesulfonyl Chlorides

Alkanesulfonyl chlorides are valuable intermediates in organic synthesis, often used to introduce the sulfonyl group into molecules to create sulfonamides and sulfonate esters. tandfonline.comguidechem.com Their preparation can be broadly categorized into two main approaches: the oxidation of sulfur-containing precursors and the direct chlorosulfonation of alkanes.

The oxidative chlorination of thiols (mercaptans) and disulfides is a widely employed and efficient method for synthesizing sulfonyl chlorides. tandfonline.com This transformation can be accomplished using a variety of reagents and conditions, offering flexibility and high yields.

A traditional and effective method involves reacting thiols or disulfides with chlorine gas in an aqueous medium. google.comnih.gov For example, ethanesulfonyl chloride can be produced by reacting ethyl mercaptan with chlorine gas in water, keeping the temperature below 20 °C. nih.gov

Modern advancements have introduced milder and more convenient reagents for this conversion. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides under mild conditions at room temperature. organic-chemistry.org This method is notable for its high yields (up to 97%), extremely short reaction times (as little as one minute), and broad applicability to various thiols. organic-chemistry.org Similarly, H₂O₂ in the presence of zirconium tetrachloride can efficiently convert thiols and disulfides into the corresponding sulfonyl chlorides. organic-chemistry.org

Other effective reagent systems for the oxidative chlorination of thiols include:

N-Chlorosuccinimide (NCS): NCS in combination with dilute hydrochloric acid or with tetrabutylammonium (B224687) chloride and water can smoothly oxidize thiols to sulfonyl chlorides in good yields. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): TCCA serves as a convenient substitute for gaseous chlorine, enabling the oxidation of thiols to sulfonyl chlorides under laboratory-scale conditions. chemspider.com

Bleach (Sodium Hypochlorite): An environmentally friendly method utilizes bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org

These methods generally offer advantages such as operational simplicity, the use of readily available reagents, and high product purity without the need for complex purification procedures. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Reagents for Oxidative Chlorination of Thiols This table is interactive and allows for sorting.

Reagent System Substrate Key Advantages Reference(s)
H₂O₂ / SOCl₂ Thiols High reactivity, excellent yields, very short reaction times, mild conditions. organic-chemistry.orgacs.org
H₂O₂ / ZrCl₄ Thiols, Disulfides Excellent yields, short reaction times, mild conditions. organic-chemistry.org
N-Chlorosuccinimide (NCS) / HCl Thiols Good yields, smooth oxidation. organic-chemistry.org
Trichloroisocyanuric Acid (TCCA) Thiols Convenient substitute for gaseous chlorine. chemspider.com
NaNO₃ / Chlorotrimethylsilane Thiols, Disulfides Mild, efficient, high yields, clean reaction. organic-chemistry.org

Direct chlorosulfonation involves the simultaneous introduction of a chlorine atom and a sulfonyl group onto an alkane. This reaction is typically performed by treating the alkane with sulfuryl chloride (SO₂Cl₂) or with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂), often initiated by light or a free-radical initiator. rsc.orglibretexts.org

The reaction proceeds via a free-radical chain mechanism. libretexts.org While it can be a direct route to alkanesulfonyl chlorides, it has limitations. Alkanes are generally less reactive towards sulfonating agents compared to aromatic compounds. globalspec.com The reaction can lead to complex mixtures of products, including polysubstituted alkanes, and the starting materials may be oxidized, resulting in low yields of the desired alkanesulfonic acids. libretexts.orgglobalspec.com

The reactivity of C-H bonds in alkanes towards sulfonation follows the order: tertiary > secondary > primary. globalspec.com This selectivity means that alkanes with multiple types of C-H bonds will yield a mixture of isomeric products. libretexts.org For instance, the chlorination of propane (B168953) results in both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org However, for alkanes where all hydrogen atoms are equivalent, such as cyclohexane, a single product can be obtained. masterorganicchemistry.com The synthesis of methanesulfonyl chloride from methane (B114726) and sulfuryl chloride in sulfuric acid using a free radical initiator is a specific application of this method. rsc.org

Approaches to Incorporate the Phenoxyethyl Moiety

The formation of the 2-(4-ethylphenoxy)ethyl group requires the creation of an ether bond between the 4-ethylphenol (B45693) ring and an ethane (B1197151) unit. This is a common transformation in organic synthesis, with well-established methods available.

The most common and versatile method for preparing ethers of this type is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. wikipedia.org In the context of synthesizing the phenoxyethyl moiety, the reaction entails deprotonating a phenol (B47542) (4-ethylphenol) with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a suitable electrophile, such as a halogenated ethane derivative. masterorganicchemistry.comutahtech.eduyoutube.com

The general mechanism follows a bimolecular nucleophilic substitution (S_N2) pathway. wikipedia.org For the reaction to be efficient, the alkyl halide should ideally be a primary halide to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.comwikipedia.org

A typical procedure involves:

Deprotonation: 4-Ethylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to generate the sodium 4-ethylphenoxide salt. utahtech.eduyoutube.com

Nucleophilic Attack: The resulting phenoxide attacks a primary ethyl halide, such as 2-chloroethanol (B45725) or 1-bromo-2-chloroethane, to form the ether linkage. wikipedia.org

To overcome solubility issues between the aqueous phenoxide solution and the organic alkyl halide, a phase-transfer catalyst like tetrabutylammonium bromide can be employed to shuttle the phenoxide ion into the organic phase where the reaction occurs. utahtech.edu The Williamson synthesis is broadly applicable and remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org

An alternative to the Williamson synthesis for forming aryl-ether bonds is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or alkoxide. wikipedia.org Unlike the Williamson synthesis, which is an S_N2 reaction, the Ullmann condensation proceeds through a mechanism involving organocopper intermediates. organic-chemistry.org

Key features of the Ullmann ether synthesis include:

Catalyst: The reaction is catalyzed by copper, which can be used as copper metal or in the form of copper salts (e.g., CuI). wikipedia.orgmdpi.com

Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently over 200 °C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org

Mechanism: The process is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern variations of the reaction have been developed that proceed under milder conditions through the use of soluble copper catalysts and ligands. mdpi.commdpi.com

While the Williamson ether synthesis is generally preferred for creating linkages from phenols due to its milder conditions, the Ullmann condensation provides a valuable alternative, particularly in cases where the S_N2 pathway is not favorable.

Targeted Synthesis of 2-(4-Ethylphenoxy)ethanesulfonyl Chloride

A specific, documented synthesis for this compound can be constructed by combining the general methodologies described above. A logical and efficient synthetic route would proceed in three main stages: formation of the ether linkage, introduction of a thiol group, and subsequent oxidative chlorination.

Synthesis of a 2-(4-Ethylphenoxy)ethyl Precursor: The first step is the formation of the core ether structure via the Williamson ether synthesis. 4-Ethylphenol is reacted with a suitable two-carbon electrophile. For example, reacting 4-ethylphenol with 2-chloroethanol in the presence of a base like sodium hydroxide would yield 2-(4-ethylphenoxy)ethanol. This alcohol can then be converted to a more reactive halide, such as 2-(4-ethylphenoxy)ethyl chloride, using a reagent like thionyl chloride.

Formation of 2-(4-Ethylphenoxy)ethanethiol: The 2-(4-ethylphenoxy)ethyl halide from the previous step is converted into the corresponding thiol. This is typically achieved by reacting it with a sulfur nucleophile. A common method is to treat the halide with sodium hydrosulfide (B80085) (NaSH) in a polar solvent. This substitution reaction replaces the halogen with a thiol (-SH) group, yielding the crucial intermediate, 2-(4-ethylphenoxy)ethanethiol.

Oxidative Chlorination to this compound: In the final step, the newly synthesized thiol is converted to the target sulfonyl chloride. This is accomplished using one of the oxidative chlorination methods described in section 2.1.1. For instance, reacting 2-(4-ethylphenoxy)ethanethiol with chlorine in an aqueous solution or using a modern reagent system like H₂O₂/SOCl₂ would oxidize the thiol group directly to the sulfonyl chloride, affording the final product. nih.govorganic-chemistry.org

This multi-step approach leverages well-understood, high-yielding reactions to systematically build the target molecule from readily available starting materials.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Ethylphenol
Alkanesulfonyl chloride
Ethanethiol (Ethyl mercaptan)
Diethyl disulfide
Ethanesulfonyl chloride
N-Chlorosuccinimide (NCS)
Trichloroisocyanuric acid (TCCA)
S-Alkyl isothiourea salt
Sulfuryl chloride
Methanesulfonyl chloride
Propane
1-Chloropropane
2-Chloropropane
Cyclohexane
2-Chloroethanol
1-Bromo-2-chloroethane
Sodium 4-ethylphenoxide
Tetrabutylammonium bromide
4-Nitrophenol
Ethyl bromoacetate
Copper(I) iodide (CuI)
p-Nitrophenyl phenyl ether
4-Chloronitrobenzene
Phenol
2-(4-Ethylphenoxy)ethanol
2-(4-Ethylphenoxy)ethyl chloride

Optimization of Reaction Conditions for Enhanced Yield and Purity in Multi-step Synthesis

The synthesis of sulfonyl chlorides, including analogues of this compound, is often a multi-step process that is highly sensitive to reaction conditions. Optimization of parameters such as solvent, temperature, and reagent stoichiometry is critical for maximizing product yield and purity.

Research on the synthesis of analogous sulfonyl chlorides, such as 2-tosylquinoline, has demonstrated the significant impact of solvent choice on reaction outcomes. nih.gov For instance, in one study, dichloromethane (B109758) (DCM) was found to be the most effective solvent, yielding the desired product in 67% yield, compared to lower yields with other solvents like THF, DCE, and EtOAc. nih.gov The choice of amine and the stoichiometry of reagents also play a crucial role. Increasing the equivalents of both the amine and carbon disulfide in a related sulfonylation reaction led to a significant increase in yield, from 55% to 84%. nih.gov

A design of experiments (DOE) approach is often employed to systematically optimize reaction conditions for chlorosulfonation reactions. mdpi.com Key parameters typically investigated include temperature, equivalents of the chlorosulfonating agent (e.g., chlorosulfonic acid), and reaction time. mdpi.com The goal is to find a balance that maximizes the formation of the desired sulfonyl chloride product while minimizing the formation of impurities, such as the corresponding sulfonic acid. mdpi.com

The following interactive table summarizes the optimization of reaction conditions for the synthesis of an analogous 2-sulfonylquinoline, highlighting the impact of different parameters on the reaction yield.

EntryAmineSolventRatio of Reagents (Sulfonyl Chloride:N-Oxide)Yield (%)
1Et2NHTHF2:155
2Et2NHDCM2:167
3Et2NHDCE2:163
4Et2NHEtOAc2:142
5Me2NHDCM2:143
6Et2NHDCM1.5:153
7Et2NHDCM2:1 (2 equiv. Et2NH)79
8Et2NHDCM2:1 (2 equiv. Et2NH, 1.5 equiv. CS2)84

Data adapted from a study on the synthesis of 2-tosylquinoline. nih.gov

Evaluation of Precursor Availability and Reactivity for Scalable Synthesis

The scalable synthesis of this compound is contingent on the availability and reactivity of its precursors. The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of the corresponding aromatic compound or the oxidative chlorination of a suitable sulfur-containing precursor. mdpi.comorganic-chemistry.org

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and higher space-time yields. mdpi.comrsc.org A continuous process for the synthesis of aryl sulfonyl chlorides using chlorosulfonic acid has been developed, demonstrating the feasibility of producing multi-hundred-gram quantities of these compounds. mdpi.com This approach involves continuous stirred-tank reactors (CSTRs) and a continuous filtration system, with automated process control to ensure consistency and safety. mdpi.com

The selection of starting materials is also a critical consideration for scalability. Methods that utilize readily available and inexpensive precursors are highly desirable. For example, the synthesis of structurally diverse alkyl sulfonyl chlorides has been achieved from S-alkylisothiourea salts, which can be easily prepared from common alkyl halides and thiourea. organic-chemistry.org This method offers a practical and cost-effective route to sulfonyl chlorides. organic-chemistry.org

The following table outlines key precursors for the synthesis of sulfonyl chlorides and considerations for their use in scalable synthesis.

Precursor TypeSynthetic RouteAdvantages for Scalability
Aryl Ethers (e.g., 4-ethylphenetole)Electrophilic ChlorosulfonationDirect route, potentially high yielding.
Thiols/DisulfidesOxidative ChlorinationMilder conditions, avoids harsh reagents like chlorosulfonic acid.
S-Alkylisothiourea SaltsOxidative ChlorosulfonationUtilizes inexpensive and readily available starting materials. organic-chemistry.org
Sulfonic AcidsConversion to Sulfonyl ChlorideCan be a high-yielding final step.

Isotopic Labeling Strategies for Mechanistic Investigations and Analog Development

Isotopic labeling is an invaluable tool in pharmaceutical research, enabling detailed mechanistic studies and the development of new analogues with improved pharmacokinetic properties. nih.gov

Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies and Pharmacokinetic Research

Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, can have a profound impact on the metabolic stability of a drug candidate. nih.gov This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during metabolic processes. nih.gov This can lead to a reduced rate of metabolism, potentially improving the pharmacokinetic profile of a compound.

In the context of this compound analogues, deuterium could be strategically incorporated into the ethyl group or other positions susceptible to metabolic oxidation. The synthesis of deuterated analogues, such as [2H5]ethanesulfonyl chloride, has been successfully demonstrated as a key step in the preparation of deuterated active pharmaceutical ingredients like [2H5]baricitinib. scienceopen.com The synthesis of [2H5]ethanesulfonyl chloride was explored through different routes, starting from [2H5]bromoethane or [2H5]ethanethiol, with the latter providing a higher yield. scienceopen.com

The use of deuterated compounds allows for precise quantification in biological samples via mass spectrometry, aiding in pharmacokinetic studies. scienceopen.com Deuterium labeling has also been employed to probe reaction mechanisms, such as establishing the stereochemistry of palladium-catalyzed cyclization reactions. nih.gov

Stable Isotope Incorporation for Reaction Pathway Tracing

Beyond deuterium, other stable isotopes like ¹³C, ¹⁵N, and ¹⁸O can be incorporated into molecules to trace the pathways of chemical reactions and biosynthetic routes. nih.gov By labeling specific atoms in a precursor molecule, researchers can follow their fate throughout a synthetic sequence, providing unambiguous evidence for proposed reaction mechanisms.

For instance, the synthesis of isotope-labeled dansyl chloride-¹³C₂ has been reported, demonstrating the methods for incorporating ¹³C into a sulfonyl chloride-containing molecule. google.com The process involved the use of a ¹³C-labeled starting material, followed by chlorination and purification. google.com

In the context of this compound, stable isotopes could be used to elucidate the mechanism of its formation or its subsequent reactions. For example, by using ¹⁸O-labeled water during the workup of a chlorosulfonation reaction, one could determine the origin of the oxygen atoms in any resulting sulfonic acid impurity.

Reaction Chemistry and Mechanistic Studies of 2 4 Ethylphenoxy Ethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution mechanism at the sulfur atom, often denoted as Sₙ2(S). nih.gov

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry and provides a reliable method for the synthesis of sulfonamides. nih.gov The reaction of 2-(4-ethylphenoxy)ethanesulfonyl chloride with an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride ion. magtech.com.cn This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. nih.govmagtech.com.cn The use of a base prevents the protonation of the starting amine, which would render it non-nucleophilic. magtech.com.cn

A general procedure involves dissolving the amine in a suitable solvent, followed by the careful addition of the sulfonyl chloride. acs.org The reaction is often exothermic and may require cooling. A variety of amines, including primary and secondary aliphatic and aromatic amines, can be used to generate a diverse library of sulfonamide derivatives. nih.govresearchgate.net For example, the reaction with 2-aminophenol (B121084) would yield the corresponding N-(2-hydroxyphenyl) sulfonamide. researchgate.net

Amine NucleophileProduct TypeTypical BaseReference
Primary Aliphatic Amine (e.g., Propylamine)N-Alkyl-2-(4-ethylphenoxy)ethanesulfonamidePyridine, Triethylamine nih.gov
Secondary Aliphatic Amine (e.g., Piperidine)N,N-Dialkyl-2-(4-ethylphenoxy)ethanesulfonamidePyridine researchgate.net
Primary Aromatic Amine (e.g., Aniline)N-Aryl-2-(4-ethylphenoxy)ethanesulfonamidePyridine nih.gov
Amino Acid (e.g., Glycine)N-(2-(4-ethylphenoxy)ethylsulfonyl)glycineSodium Carbonate (in aqueous media) acs.org
Heterocyclic Amine (e.g., 2-Aminopyridine)N-(Pyridin-2-yl)-2-(4-ethylphenoxy)ethanesulfonamidePyridine nih.gov

Analogous to the formation of sulfonamides, this compound reacts with alcohols and phenols to form sulfonate esters. acs.org This reaction is a highly effective method for converting an alcohol's hydroxyl group (-OH), which is a poor leaving group, into a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. researchgate.netresearchgate.net

The mechanism involves the attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. rsc.orgnih.gov A non-nucleophilic base like pyridine is typically used to catalyze the reaction and scavenge the HCl byproduct. rsc.orgnih.gov An important stereochemical feature of this reaction is that the configuration of the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the process. acs.orgresearchgate.net While primary and secondary alcohols react readily, sterically hindered alcohols may react more slowly. acs.org Phenols also react under similar conditions to yield aryl sulfonate esters. rsc.org

NucleophileReagentProductKey FeatureReference
Primary Alcohol (e.g., Ethanol)This compoundEthyl 2-(4-ethylphenoxy)ethanesulfonateForms a good leaving group. researchgate.net
Secondary Alcohol (e.g., Isopropanol)This compoundIsopropyl 2-(4-ethylphenoxy)ethanesulfonateReaction proceeds with retention of stereochemistry at the carbon center. researchgate.net
Phenol (B47542)This compoundPhenyl 2-(4-ethylphenoxy)ethanesulfonateReacts similarly to alcohols to form aryl sulfonates. rsc.org

The nucleophilic substitution at a sulfonyl center is generally considered a concerted, bimolecular process (Sₙ2). nih.govnih.gov Unlike the Sₙ2 reaction at a carbon center, which involves a trigonal bipyramidal transition state with inversion of configuration, the geometry at the tetrahedral sulfur atom allows for a more flexible transition state.

The reaction is initiated by the nucleophile (such as an amine or alcohol) attacking the electrophilic sulfur atom from the backside relative to the leaving group (chloride). nih.gov This leads to a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing chloride ion are in apical positions. The bond-forming and bond-breaking processes occur simultaneously in a single, concerted step. nih.gov The rate of the reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile, which is characteristic of a second-order rate law. nih.gov

Studies on the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides support a concerted Sₙ2 mechanism, where there is significant bond-making from the nucleophile in the transition state. nih.gov For most primary and secondary alkanesulfonyl chlorides, this pathway is dominant over a stepwise Sₙ1-like mechanism that would involve a highly unstable sulfonyl cation. nih.gov The reaction rate is sensitive to the nucleophilicity of the attacking species and the steric hindrance around the sulfur center.

Radical Reaction Pathways and Additions to Unsaturated Systems

Beyond its role in nucleophilic substitutions, the sulfonyl chloride group can serve as a precursor to sulfonyl radicals (R-SO₂•). These radicals are valuable intermediates for forming C-S and C-C bonds through additions to unsaturated systems like alkenes and alkynes. acs.org The generation of the sulfonyl radical from this compound can be initiated by heat, light (photocatalysis), or a radical initiator.

The addition of a sulfonyl chloride across a double or triple bond, known as chlorosulfonylation, is a powerful method for the difunctionalization of unsaturated systems. acs.org This process typically proceeds via a radical chain mechanism. A sulfonyl radical, generated from this compound, adds to the alkene or alkyne to form a carbon-centered radical intermediate. This radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride to yield the final β-chloro sulfone product and propagate the radical chain.

Modern methods often employ transition-metal catalysis (e.g., using copper or ruthenium complexes) or photocatalysis to facilitate the generation of the sulfonyl radical under milder conditions. These methods offer high efficiency and selectivity. For instance, copper-catalyzed systems can promote the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes. Similarly, visible-light photocatalysis has emerged as a strategy to generate sulfonyl radicals for the chlorosulfonylation of both alkenes and alkynes.

Unsaturated SubstrateInitiation MethodCatalyst/MediatorProduct TypeReference
Styrene (B11656)Visible LightCopper(II) Complexβ-Chlorosulfone
Terminal AlkyneVisible LightPhotocatalyst (e.g., Ru or Ir complex)(E)-β-Chlorovinyl sulfone
Electron-deficient alkeneVisible LightCopper Complexα-Chloro-β-fluoroalkylsulfone (with fluoroalkylsulfonyl chlorides)
1,n-EnyneVisible LightPhotocatalystCyclized Sulfone

The sulfonyl radical generated from this compound can initiate powerful cascade reactions, including intermolecular and intramolecular cyclizations. These reactions are highly valuable for rapidly building molecular complexity and constructing cyclic and polycyclic frameworks.

Intramolecular radical cyclization typically involves a molecule containing both a sulfonyl chloride group (or a derivative) and an unsaturated moiety (alkene or alkyne) separated by a suitable tether. Upon generation, the sulfonyl radical can add to the internal π-system in an endo or exo fashion, leading to a cyclized radical intermediate which can be trapped or further react. acs.org For example, radical cyclizations of ene sulfonamides, which can be conceptually linked to sulfonyl chloride reactivity, proceed via cyclization followed by the elimination of a sulfonyl radical to form cyclic imines. acs.org This showcases the ability of the sulfonyl group to participate in complex radical cascades.

Intermolecular radical cyclization occurs when the sulfonyl radical adds to a molecule containing multiple sites of unsaturation, such as a diene or an enyne. The initial addition creates a new radical that can then undergo a subsequent intramolecular cyclization. Copper-catalyzed reactions of sulfonyl chlorides with 3-aza-1,5-enynes, for instance, lead to the formation of substituted dihydropyridines through a sulfonyl radical-induced cyclization pathway. These atom transfer radical cyclization (ATRC) reactions provide an efficient means to construct heterocyclic systems. rsc.org

Elimination Reactions and Formation of Transient Sulfenes

The potential for this compound to undergo elimination reactions to form a transient sulfene (B1252967) intermediate is a theoretically plausible pathway. In general, alkanesulfonyl chlorides with an α-hydrogen can undergo dehydrohalogenation in the presence of a non-nucleophilic base to generate highly reactive sulfenes (R₂C=SO₂).

For this compound, this would involve the abstraction of a proton from the carbon adjacent to the sulfonyl chloride group by a base, followed by the expulsion of the chloride ion. The resulting intermediate would be (4-ethylphenoxy)methylenesulfene. These sulfene intermediates are typically not isolated but are trapped in situ by various reagents.

However, a detailed study outlining the specific conditions (e.g., choice of base, solvent) and the successful trapping of the sulfene derived from this compound is not available in the reviewed literature.

Electrophilic Aromatic Substitution Reactions Involving the Phenoxyethylsulfonyl Moiety

The 2-(4-ethylphenoxy)ethanesulfonyl moiety contains an activated aromatic ring due to the electron-donating nature of the ether oxygen and the ethyl group. This suggests that the aromatic ring could participate in electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-directing activator, as is the phenoxy group. Given that the para position is already substituted with the ethyl group, further electrophilic attack would be directed to the ortho positions relative to the ethyl and phenoxy groups.

Typical EAS reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The sulfonyl chloride group itself is a strong deactivating group and would hinder substitution on any ring to which it is directly attached; however, in this molecule, it is separated from the phenyl ring by an ethoxy linker, which mitigates its deactivating effect on the phenoxy ring.

Despite the theoretical potential for such reactions, specific studies detailing the electrophilic aromatic substitution on the phenoxy ring of this compound, including reaction conditions and product distributions, are not described in the available scientific literature.

Thermal Decomposition and Desulfonylation Mechanisms

The thermal stability and decomposition pathways of sulfonyl chlorides can vary significantly based on their structure. A common thermal reaction is desulfonylation, which involves the extrusion of sulfur dioxide (SO₂).

Kinetics and Thermodynamics of SO₂ Extrusion

The extrusion of SO₂ from a sulfonyl chloride typically requires elevated temperatures and can proceed through a radical or a concerted mechanism. The kinetics and thermodynamics of this process, such as the activation energy and the enthalpy of reaction, are crucial for understanding the compound's stability and reactivity at high temperatures.

Regrettably, no specific kinetic or thermodynamic data for the SO₂ extrusion from this compound have been published.

Influence of Solvent Polarity on Desulfonylation Rates

The polarity of the solvent can significantly influence the rates of many chemical reactions, including desulfonylation. Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction.

While this is a general principle, there are no specific studies that have investigated and quantified the influence of solvent polarity on the rate of desulfonylation for this compound.

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of a compound's reactivity requires detailed kinetic and thermodynamic studies of its key transformations.

Determination of Rate Constants for Key Transformations

The determination of rate constants (k) for reactions such as nucleophilic substitution at the sulfonyl group, elimination, or thermal decomposition provides quantitative insight into the reaction rates under various conditions.

As with the other sections, a search of chemical literature and databases did not yield any specific rate constants determined for the key transformations of this compound.

Activation Energy Profiling for Mechanistic Elucidation

The elucidation of reaction mechanisms is a cornerstone of physical organic chemistry, providing a detailed understanding of the sequence of elementary steps through which a chemical transformation occurs. For sulfonyl chlorides, such as this compound, the study of reaction kinetics and the associated energy changes are critical in distinguishing between possible mechanistic pathways, such as SN2-type (bimolecular nucleophilic substitution) or an addition-elimination mechanism. Activation energy (Ea) profiling is a key component of these investigations.

Activation energy is the minimum energy required to initiate a chemical reaction. By determining the activation energy, chemists can gain insight into the structure of the transition state and the factors that influence the reaction rate. The Arrhenius equation describes the relationship between the rate constant (k) of a reaction, the activation energy, and the temperature. umcs.pl Plotting the natural logarithm of the rate constant against the inverse of the temperature yields a straight line, the slope of which is used to calculate the activation energy. umcs.pl

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become a powerful tool for mapping the potential energy surface of a reaction. These calculations can model the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the theoretical determination of activation energies for proposed mechanistic steps. For instance, in the study of related arenesulfonyl chlorides, DFT calculations have been employed to create a potential energy surface with a single transition state, which is indicative of a synchronous SN2 mechanism. mdpi.com

Despite the established importance of such studies, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or computational data on the activation energy profiling for the reaction mechanisms of this compound. While studies on analogous compounds, like various substituted benzenesulfonyl chlorides, have shown that ortho-alkyl groups can unexpectedly accelerate nucleophilic substitution reactions, specific kinetic data and activation energy values for this compound are not publicly documented in the searched sources. mdpi.com

Therefore, while the principles of activation energy profiling are well-established and vital for mechanistic elucidation, their specific application to this compound remains an area for future research.

Advanced Applications in Organic Synthesis and Materials Science Precursors

Construction of Complex Organic Scaffolds

The assembly of complex molecular architectures is a cornerstone of modern organic chemistry. 2-(4-Ethylphenoxy)ethanesulfonyl chloride provides a valuable starting point for creating intricate scaffolds through various synthetic strategies, including ring-closing and cross-coupling reactions.

The sulfonyl chloride moiety is a key functional group that can participate in intramolecular reactions to form cyclic structures. One of the primary methods for this is the intramolecular Friedel-Crafts reaction. masterorganicchemistry.comyoutube.com In this type of reaction, the sulfonyl group can act as a precursor to a strong electrophile that attacks an electron-rich aromatic ring within the same molecule. youtube.com For this compound, the ethyl-substituted phenoxy ring serves as the nucleophile.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the sulfonyl chloride can be activated, facilitating an electrophilic aromatic substitution reaction. masterorganicchemistry.comyoutube.com This process, known as cyclialkylation, would result in the formation of a six-membered sultone ring fused to the aromatic core. The success of such cyclizations is generally favorable for forming five- or six-membered rings. masterorganicchemistry.com While direct literature on the cyclization of this compound is scarce, the principles of intramolecular Friedel-Crafts reactions of ω-phenylalkanesulfonyl chlorides are well-established.

Table 1: Plausible Intramolecular Friedel-Crafts Cyclization

Reactant Catalyst Plausible Product Ring System Formed

This table illustrates a potential synthetic application based on established reaction mechanisms.

While the sulfonyl chloride itself is highly reactive, it can be readily converted into other functional groups, such as sulfones, which are valuable partners in cross-coupling reactions. This transformation opens up a wide array of possibilities for carbon-carbon bond formation. One of the most significant applications of sulfones is in the Julia-Kocienski olefination. wikipedia.orgorganic-chemistry.orgnih.gov

In this multi-step process, the this compound would first be converted into a suitable sulfone, for example, a phenylsulfone or a heteroaromatic sulfone (like a benzothiazolyl sulfone). nih.gov This sulfone can then be deprotonated to form a stabilized carbanion, which reacts with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes elimination to furnish an alkene. wikipedia.orgorganic-chemistry.org This methodology is highly valued for its ability to control the stereochemistry of the resulting double bond, often favoring the formation of the E-alkene. organic-chemistry.orgmdpi.com The use of this compound would lead to the synthesis of complex alkenes containing the 2-(4-ethylphenoxy)ethyl moiety.

Furthermore, the C-O bond of phenol (B47542) derivatives can, under specific catalytic conditions, be cleaved and participate in cross-coupling reactions, although this is a more challenging transformation. acs.org

Role as a Protecting Group in Multistep Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent them from undergoing undesired reactions. The sulfonyl chloride group is well-suited for the protection of amines.

This compound can react readily with primary or secondary amines under basic conditions to form stable sulfonamides. nih.govprinceton.edu The resulting sulfonamide is generally robust and unreactive under a wide range of conditions used for other transformations, such as oxidations, reductions, and many carbon-carbon bond-forming reactions. The sulfonamide group effectively masks the nucleophilicity and basicity of the amine. Once the desired synthetic steps are completed, the sulfonamide protecting group can be removed under specific reductive or acidic conditions to regenerate the free amine, although deprotection can sometimes be challenging. This strategy is a fundamental tool in the synthesis of pharmaceuticals and other complex natural products. acs.org

Precursor in the Synthesis of Functionalized Polymers and Oligomers

The field of polymer chemistry has seen significant advancements through the development of living radical polymerization (LRP) techniques, which allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. cmu.educmu.edu Arenesulfonyl chlorides have been identified as highly effective initiators for metal-catalyzed LRP. cmu.eduacs.orgacs.org

This compound is an ideal candidate for this application. In the presence of a copper catalyst system, such as Cu(I)Cl/bipyridine, the S-Cl bond can be homolytically cleaved to generate a sulfonyl radical. cmu.educmu.edu This radical then adds to a vinyl monomer, such as styrene (B11656) or a methacrylate, to initiate the polymerization process. A key advantage of using sulfonyl chloride initiators is that the rate of initiation is often much faster than the rate of propagation, leading to the simultaneous growth of all polymer chains and resulting in a well-defined polymer. cmu.eduuq.edu.au

Using this compound as an initiator would produce polymers with a 2-(4-ethylphenoxy)ethylsulfonyl group at one end. This allows for the incorporation of the specific physical and chemical properties of the ethylphenoxy moiety into the final polymer material. Such functionalized polymers could have applications in areas like specialty coatings, advanced materials, and drug delivery systems.

Table 2: Polymerization Initiated by this compound

Initiator Monomer Example Catalyst System Resulting Polymer Structure
This compound Styrene CuCl / bipyridine Polystyrene with a terminal 2-(4-ethylphenoxy)ethylsulfonyl group

This table summarizes the application of the title compound in living radical polymerization based on established methods for sulfonyl chlorides. cmu.educmu.edu

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis (General Applicability)

The structural motifs present in this compound—namely the aryloxy group and the sulfonyl group—are prevalent in a vast number of biologically active compounds. nih.govresearchgate.net This makes the compound a valuable building block for the synthesis of new potential agrochemicals and pharmaceuticals. clearsynth.com

Aryloxyphenoxypropionate structures are a well-known class of herbicides. mdpi.com Similarly, aryloxy derivatives are found in various insecticides and fungicides. beilstein-journals.orgnih.govnih.gov The sulfonamide functional group is a classic pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents. princeton.eduacs.org The introduction of a sulfonyl group can improve a molecule's metabolic stability and binding affinity to target proteins. researchgate.net

The compound this compound serves as a versatile building block that combines the aryloxy and sulfonyl functionalities in a single, ready-to-use molecule. Its utility lies in its ability to introduce this combined structural unit into a larger molecule in a single step. For example, reaction with an amine-containing core could directly generate a complex sulfonamide with an aryloxy tail. This modular approach is highly efficient in creating libraries of related compounds for screening in drug discovery and agrochemical development programs. nih.gov The synthesis of such novel building blocks is crucial for expanding the accessible chemical space for medicinal and agricultural chemists.

Synthetic Routes to Bioactive Analogs and Drug Candidate Intermediates

Extensive searches of scientific literature and chemical databases did not yield specific examples of the use of This compound in the synthesis of bioactive analogs or drug candidate intermediates. While sulfonyl chlorides are a well-established class of reagents for the synthesis of sulfonamides, a common motif in many biologically active compounds, public domain research has not detailed the application of this particular substituted phenoxyethanesulfonyl chloride.

The general reactivity of sulfonyl chlorides suggests a potential for This compound to react with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a fundamental transformation in medicinal chemistry for the generation of new chemical entities. The resulting sulfonamides could be evaluated for a wide range of biological activities. However, without specific published research, any discussion of synthetic routes and the resulting compounds remains hypothetical.

Below is a generalized, illustrative scheme for the synthesis of sulfonamide derivatives from This compound . It is important to note that the reactants and products in the accompanying table are hypothetical examples to demonstrate the chemical principle, as no specific research findings are available.

General Reaction Scheme:

Table 1: Hypothetical Synthesis of Bioactive Analogs
Reactant (Amine)Product (Sulfonamide)Potential Area of Biological Interest (Illustrative)
AnilineN-phenyl-2-(4-ethylphenoxy)ethanesulfonamideAntibacterial agents
Piperidine1-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperidineAntiviral agents
4-Aminobenzoic acid4-(((2-(4-Ethylphenoxy)ethyl)sulfonyl)amino)benzoic acidAnti-inflammatory agents

Further research and publication in the field of medicinal chemistry are required to establish the actual synthetic utility and the biological profile of derivatives of This compound .

Spectroscopic and Spectrometric Characterization for Structural Elucidation in Synthetic Pathways

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 2-(4-Ethylphenoxy)ethanesulfonyl chloride, one would expect to see distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the ethanesulfonyl chloride moiety.

To illustrate the interpretation of a ¹H NMR spectrum for a related structure, consider the data for Ethanesulfonyl chloride .

Assignment Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃1.621Triplet7.4
CH₂3.694Quartet7.4
Illustrative data for Ethanesulfonyl chloride.

In the case of this compound, the aromatic protons would typically appear in the downfield region (around 6.8-7.2 ppm). The para-substitution pattern would lead to a characteristic AA'BB' system, which often appears as two doublets. The methylene (B1212753) protons of the ethyl group (-CH₂-CH₃) would present as a quartet, coupled to the methyl protons, which would in turn be a triplet. The two methylene groups of the ethanesulfonyl chloride fragment (-O-CH₂-CH₂-SO₂Cl) would each appear as a triplet, assuming free rotation, due to coupling with each other. The protons closer to the electron-withdrawing sulfonyl chloride group would be expected to be further downfield than those adjacent to the phenoxy group.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and providing insights into the functional groups present based on their chemical shifts.

For this compound, one would expect to see signals for the two carbons of the ethyl group, the six carbons of the aromatic ring (with four distinct signals due to symmetry), and the two carbons of the ethanesulfonyl chloride portion. The carbon atom attached to the sulfonyl chloride group would be significantly downfield.

To illustrate, here is a plausible, illustrative ¹³C NMR data table for Ethanesulfonyl chloride :

Assignment Shift (ppm)
CH₃~8-10
CH₂~60-65
Illustrative predicted data for Ethanesulfonyl chloride.

Confirmation of the formation of this compound from its precursors would be evident by the appearance of the characteristic signals for the entire molecule and the disappearance of the signals from the starting materials.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the ethanesulfonyl chloride fragment. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons adjacent to the oxygen to the aromatic carbon C1, and from the other methylene protons to the carbon bearing the sulfonyl chloride group, thus confirming the -O-CH₂-CH₂-SO₂- linkage.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.

For This compound , the molecular formula is C₁₀H₁₃ClO₃S. The expected monoisotopic mass can be calculated with high precision: (10 * 12.000000) + (13 * 1.007825) + (1 * 34.968853) + (3 * 15.994915) + (1 * 31.972071) = 248.02467 u

An experimental HRMS measurement that provides a mass value very close to this calculated value (typically within 5 ppm) would confirm the molecular formula. The isotopic pattern, particularly the ratio of the M and M+2 peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the presence of a chlorine atom in the molecule.

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.

For this compound, the key expected vibrational bands would be:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric stretch~1370-1390
Sulfonyl Chloride (SO₂Cl)Symmetric stretch~1170-1190
Aryl-O-C EtherAsymmetric stretch~1230-1270
C-H (Aromatic)Stretch~3030-3100
C=C (Aromatic)Stretch~1580-1600 and ~1450-1500
C-H (Aliphatic)Stretch~2850-2970
Illustrative data based on known functional group absorption regions.

The strong absorptions for the S=O stretching in the sulfonyl chloride group are particularly characteristic. Monitoring a reaction for the formation of this compound would involve observing the appearance of these strong bands.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

If this compound, or a suitable crystalline derivative, can be crystallized, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of all atoms and provide precise geometric parameters of the molecule in the solid state. Currently, there is no publicly available crystal structure for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(4-Ethylphenoxy)ethanesulfonyl chloride. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which in turn dictates the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich ethylphenoxy group, particularly the aromatic ring and the oxygen atom. The LUMO, conversely, would be centered on the highly electrophilic sulfonyl chloride group (-SO₂Cl), specifically at the sulfur-chlorine bond. This distribution predicts that nucleophilic attacks will preferentially occur at the sulfur atom, leading to the displacement of the chloride ion.

Transition State Modeling for Elucidating Reaction Mechanisms

Transition state modeling is a computational technique used to map the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) along the reaction coordinate. This allows for the elucidation of reaction mechanisms. For nucleophilic substitution reactions at the sulfonyl sulfur of this compound, calculations could differentiate between a concerted (Sₙ2-like) mechanism and a stepwise (addition-elimination) pathway.

Studies on similar arenesulfonyl chlorides have shown that the mechanism can be influenced by the nature of the nucleophile and solvent conditions. mdpi.com DFT calculations could model the approach of a nucleophile to the sulfur atom, calculating the activation energy required to reach the trigonal bipyramidal transition state. mdpi.com Such models would reveal the geometry and energy of this transient species, providing critical insights into the reaction kinetics.

Charge Distribution and Electrostatic Potential Surface Analysis

Analysis of the charge distribution and the molecular electrostatic potential (MEP) surface provides a visual representation of the electron density around the molecule. The MEP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show a significant region of positive potential around the sulfonyl sulfur atom, confirming its electrophilicity. The oxygen atoms of the sulfonyl group and the phenoxy oxygen would exhibit negative potential, as would the π-system of the aromatic ring. This analysis is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives and Reactant-Catalyst Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For derivatives of this compound, MD simulations could explore the accessible rotational conformations around the C-O and C-S bonds, identifying the most stable (lowest energy) geometries.

Furthermore, if this compound were to be used in a catalyzed reaction, MD simulations could model the interaction between the reactant and the catalyst. This would involve simulating how the reactant docks into the active site of a catalyst, the non-covalent interactions that stabilize the complex (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that may occur upon binding. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural features with its chemical reactivity. By computationally analyzing a series of related compounds, one can build models that predict reactivity. For sulfonyl chlorides, SRR studies could investigate how substituents on the phenyl ring (in this case, the ethyl group at the para position) influence the reactivity of the sulfonyl chloride moiety.

An ethyl group is weakly electron-donating, which would slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenoxy group. Computational studies could quantify this effect by calculating the partial atomic charges and the LUMO energy for a series of para-substituted phenoxyethanesulfonyl chlorides.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can aid in the assignment of experimental peaks.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. For this compound, strong characteristic peaks for the S=O symmetric and asymmetric stretches (typically in the 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹ regions, respectively) and the S-Cl stretch would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions (e.g., π → π*) and the corresponding absorption wavelengths (λ_max). The ethylphenoxy group would be the primary chromophore responsible for absorption in the UV region.

These computational predictions provide a powerful tool for structural confirmation when compared against experimentally obtained spectra.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Approaches for Synthesis and Functionalization of the Sulfonyl Chloride Moiety

The synthesis and subsequent reaction of the sulfonyl chloride group have traditionally relied on stoichiometric reagents, often under harsh conditions. The future lies in catalytic transformations that offer milder reaction pathways and greater efficiency.

One promising area is photocatalysis , which utilizes light energy to drive chemical reactions. nih.gov Researchers have developed methods using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) to produce sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.govacs.org This approach provides a sustainable alternative to classic copper-catalyzed Sandmeyer-type reactions and shows high tolerance for various functional groups. nih.govacs.org The application of such photocatalytic methods could offer a novel route to 2-(4-Ethylphenoxy)ethanesulfonyl chloride from a corresponding diazonium salt precursor.

Transition-metal catalysis is also expanding the toolbox for sulfonyl chloride chemistry. Palladium-catalyzed reactions, for instance, have been discovered for C-H bond functionalization using arylsulfonyl chlorides as versatile reagents to form C-S, C-Cl, and C-C bonds. acs.org Furthermore, copper-catalyzed reactions have been developed for the regioselective C-H chlorination of certain heterocyclic systems using sulfonyl chlorides as the chlorine source. researchgate.net These catalytic functionalization strategies could allow for the direct modification of the aromatic ring of this compound or its derivatives in later synthetic stages, providing efficient access to more complex molecular architectures.

Sustainable and Green Chemistry Routes for Production of this compound

The principles of green chemistry are increasingly influencing the production of fine chemicals. For sulfonyl chlorides, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. nbinno.com

Future production methods for this compound will likely move away from traditional reagents like chlorine gas. organic-chemistry.org Milder and safer chlorinating agents, such as N-chlorosuccinimide (NCS), are being used to synthesize sulfonyl chlorides from precursors like S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is operationally simple, scalable, and the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

Another green approach involves performing reactions in aqueous media. acs.org The synthesis of arylsulfonyl chlorides from diazonium salts can be successfully carried out in aqueous acidic conditions. acs.orgresearchgate.net The low solubility of the sulfonyl chloride product in water can lead to its direct precipitation, simplifying isolation and protecting it from hydrolysis, resulting in high yields and purity. acs.org The use of stable and easily handled surrogates for toxic gases like sulfur dioxide, such as DABCO-bis(sulfur dioxide) (DABSO), further enhances the safety and practicality of these processes. researchgate.net

Table 1: Comparison of Traditional vs. Green Reagents in Sulfonyl Chloride Synthesis
ParameterTraditional MethodGreen/Sustainable Alternative
Chlorinating AgentChlorine (Cl₂) GasN-Chlorosuccinimide (NCS)
Sulfur Dioxide SourceGaseous SO₂DABSO (SO₂ Surrogate)
SolventAcetic Acid, Organic SolventsWater
Byproduct HandlingWaste generationRecyclable byproducts (e.g., succinimide)

Enhancing Chemo- and Regioselectivity in Complex Reaction Environments

As molecules become more complex, the ability to selectively modify one functional group in the presence of others is paramount. For a compound like this compound, which contains an ether linkage and an aromatic ring in addition to the reactive sulfonyl chloride, chemoselectivity is crucial.

Emerging research focuses on "late-stage functionalization," where stable, highly functionalized molecules are modified in the final steps of a synthesis. d-nb.info One innovative strategy involves the activation of stable primary sulfonamides—products often made from sulfonyl chlorides—back into the highly reactive sulfonyl chloride. d-nb.infonih.gov Using reagents like Pyry-BF4, this conversion can be achieved under mild conditions, tolerating a wide array of sensitive functional groups within the molecule. d-nb.infonih.govresearchgate.net This "umpolung" reactivity, turning the sulfonamide into an electrophile, complements other methods and expands opportunities for creating diverse molecular libraries from a common precursor. d-nb.info

Furthermore, the inherent reactivity differences between functional groups can be exploited with greater precision. For instance, in molecules containing both an aroyl chloride and a sulfonyl chloride, the higher reactivity of the aroyl chloride can be used to achieve selective amidation. nih.gov The superior mixing capabilities of microreactors in flow chemistry systems can further enhance this selectivity compared to batch reactions. nih.gov

Development of High-Throughput Screening Methodologies for New Reactions and Applications

The discovery of novel reactions and applications for compounds like this compound can be accelerated through high-throughput screening (HTS). HTS allows for the rapid testing of thousands of different reaction conditions or molecular interactions in parallel.

For synthesis, HTS methodologies can be developed to screen libraries of catalysts, ligands, solvents, and additives to identify optimal conditions for the preparation of this compound or its subsequent derivatization. This could involve arraying different transition metal catalysts in microplates and reacting them with precursors to rapidly identify catalysts that provide the highest yield or selectivity.

For applications, HTS can be used to screen libraries of compounds derived from this compound. For example, a library of sulfonamides could be synthesized and screened to identify molecules with specific chemical properties. While the direct screening for biological activity is beyond the scope of this discussion, HTS can be used to identify compounds with desirable physicochemical properties that are prerequisites for advanced intermediates. Machine learning algorithms can then be paired with HTS data to identify molecular features that are key to desired outcomes and to predict the properties of new, unsynthesized compounds. nih.gov

Table 2: Hypothetical High-Throughput Screening Plate for Catalyst Discovery
WellCatalystLigandSolventObserved Yield (%)
A1Pd(OAc)₂XPhosToluene85
A2Pd(OAc)₂SPhosToluene78
B1CuIPhenanthrolineDMF65
B2CuINoneDMF40

Integration into Flow Chemistry Systems for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages for the synthesis of sulfonyl chlorides. mdpi.com Traditional batch preparations of sulfonyl chlorides can be highly exothermic and may use difficult-to-handle reagents, posing safety risks. rsc.org

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.net This exquisite control improves safety by minimizing the volume of hazardous material reacting at any given moment and efficiently dissipating heat, thereby preventing thermal runaway. rsc.org Flow chemistry has been successfully applied to sulfonyl chloride synthesis from thiols and disulfides, achieving high space-time yields in small reactor volumes. rsc.org Automated systems using continuous stirred-tank reactors (CSTRs) have been developed for the multi-hundred-gram scalable production of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and spacetime yield compared to optimized batch processes. mdpi.comresearchgate.net The integration of such continuous manufacturing processes for the production of this compound could lead to safer, more efficient, and scalable industrial synthesis. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
ParameterOptimized Batch ProcessContinuous Flow ProcessReference
Scale~65 g500 g mdpi.com
Total Process Time6.5 h12 h mdpi.com
Spacetime Yield (g mL⁻¹ h⁻¹)0.0720.139 mdpi.com
Safety ProfileHigher risk of thermal runawayImproved heat transfer, smaller reaction volume rsc.org

Rational Design of Advanced Intermediates for Materials and Bio-relevant Systems

The sulfonyl chloride functional group is a highly versatile electrophile, making this compound a valuable building block for the rational design of advanced intermediates. enamine.net Its utility lies in its ability to react cleanly with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable sulfonamides, sulfonates, and thioesters, respectively. researchgate.net

Future research will focus on leveraging this reactivity to systematically create libraries of molecules for further investigation. By reacting this compound with a diverse set of nucleophilic building blocks, chemists can rapidly generate a collection of compounds with varied structural and electronic properties. This strategy allows for the exploration of chemical space around the core 2-(4-Ethylphenoxy)ethane scaffold. The design principle is to use the sulfonyl chloride as a key reactive handle to introduce molecular diversity. These rationally designed intermediates can then serve as precursors for the development of novel materials or as tool compounds in chemical biology, without presupposing their final material properties or biological activities.

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
Potassium poly(heptazine imide)
N-chlorosuccinimide (NCS)
Succinimide
DABCO-bis(sulfur dioxide) (DABSO)
Pyry-BF4

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Ethylphenoxy)ethanesulfonyl chloride in laboratory settings?

  • Methodology : A common approach involves nucleophilic substitution between 4-ethylphenol and ethanesulfonyl chloride derivatives. For example, refluxing 4-ethylphenol with 2-chloroethanesulfonyl chloride in anhydrous acetone using potassium carbonate as a base (8–12 hours, monitored by TLC). Post-reaction, the mixture is cooled, filtered to remove salts, and purified via column chromatography (hexane:ethyl acetate, 3:1) . Alternative routes may employ triethylamine as a base in dichloromethane under nitrogen to minimize hydrolysis .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and electronic environments (e.g., sulfonyl chloride resonance at ~3.5–4.0 ppm for adjacent methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) and isotopic patterns .
  • TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress and purity .

Q. What safety precautions are essential when handling this compound due to its reactivity?

  • Protocols :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid contact with water, oxidizing agents, or bases .
  • Decontamination : Immediate washing with cold water for skin contact; ethanol for equipment cleanup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Optimization Strategies :

  • Solvent Selection : Anhydrous acetone or dichloromethane minimizes side reactions (e.g., hydrolysis).
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Stoichiometry : Use a 10–20% molar excess of 2-chloroethanesulfonyl chloride to drive the reaction to completion .

Q. What strategies are effective in resolving discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during characterization?

  • Troubleshooting :

  • Solvent Effects : Compare NMR data in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
  • Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., hydrolyzed sulfonic acids) for structural elucidation .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. How does the electronic environment of the 4-ethylphenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The electron-donating ethyl group on the phenoxy ring increases electron density at the sulfonyl chloride moiety, enhancing electrophilicity. This accelerates reactions with nucleophiles (e.g., amines) but may also increase susceptibility to hydrolysis. Competitive experiments with electron-withdrawing substituents (e.g., nitro groups) show slower reaction kinetics .

Q. What are the implications of hydrolytic instability in this compound for its storage and application in aqueous-phase reactions?

  • Mitigation Strategies :

  • Storage : Use molecular sieves or silica gel desiccants in storage vials to absorb trace moisture .
  • Reaction Design : Conduct aqueous-phase reactions at 0–4°C with buffered solutions (pH 6–7) to slow hydrolysis. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in complex reaction systems?

  • Computational Approaches :

  • Reactivity Mapping : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify preferred nucleophilic attack sites (e.g., sulfonyl vs. phenoxy groups) .
  • Solvent Modeling : COSMO-RS simulations to predict solubility and stability in different solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylphenoxy)ethanesulfonyl chloride
Reactant of Route 2
2-(4-Ethylphenoxy)ethanesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.